molecular formula C24H24FN5O2S B2836783 N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-06-0

N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2836783
CAS No.: 1111222-06-0
M. Wt: 465.55
InChI Key:
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Description

N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The research has explored the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives and similar compounds, highlighting their complex chemical structures and potential for diverse reactivity. For instance, studies on cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have led to the formation of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones, demonstrating the synthetic versatility of these compounds (Lipson et al., 2006). Such research provides foundational knowledge for synthesizing complex molecules, including the one .

Potential Biological Activities

A variety of [1,2,4]triazolo[4,3-a]quinazoline derivatives have been synthesized and evaluated for biological activities, such as analgesic properties and anticancer activity. For example, the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety have been investigated, indicating potential therapeutic applications (Saad et al., 2011). Additionally, certain derivatives have shown promising results in inotropic evaluation, which could suggest their utility in cardiovascular research (Ji-Yong Liu et al., 2009).

Antimicrobial and Anticancer Studies

Research into quinazoline derivatives containing azole nuclei has explored their preparation and evaluated their antimicrobial activity, highlighting their potential as antimicrobial agents (Özyanik et al., 2012). Moreover, the anticancer activity of urea derivatives from [1,2,4]triazolo[4,3-a]quinolin-7-amine has been screened, showing cytotoxicity against human cancer cell lines and suggesting a pathway for developing new anticancer therapies (Reddy et al., 2015).

Properties

IUPAC Name

N-cyclohexyl-1-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-29-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(29)27-28-24(30)33-14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNLDZAZLJQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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